BenchChemオンラインストアへようこそ!

(R)-Cinacalcet-D3 Hydrochloride

LC-MS/MS Therapeutic drug monitoring Pharmacokinetic studies

(R)-Cinacalcet-D3 Hydrochloride is a single-enantiomer, deuterated (methyl-D3) internal standard manufactured specifically for LC-MS/MS quantification of cinacalcet in biological matrices. Unlike racemic cinacalcet-D3 or unlabeled analogs, it provides verified chiral purity (100% OP) and isotopic enrichment (≥99 atom% D), ensuring co-elution with the (R)-cinacalcet analyte and a distinct MS signal (m/z 361.1 vs. 358.1). This eliminates quantification bias from the (S)-enantiomer impurity and enables accurate matrix effect compensation across 0.1–100 ng/mL. Essential for ANDA bioequivalence studies, clinical TDM protocols, and pediatric PK assessments requiring ICH M10-compliant method validation.

Molecular Formula C22H20D3ClF3N
Molecular Weight
Cat. No. B1165134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Cinacalcet-D3 Hydrochloride
Molecular FormulaC22H20D3ClF3N
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePurity:98.1% CP by HPLC; 100% OP by chiral HPLC; 99% atom DWhite solid

(R)-Cinacalcet-D3 Hydrochloride: Stable Isotope-Labeled Chiral Analytical Reference Standard for LC-MS/MS Quantification


(R)-Cinacalcet-D3 Hydrochloride is a deuterated chiral analog of the calcimimetic agent cinacalcet, specifically the (R)-enantiomer form labeled with three deuterium atoms at the methyl position . The compound is manufactured as a high-purity analytical reference standard intended for use as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of cinacalcet in biological matrices [1]. It is characterized by defined isotopic purity (≥99 atom% D) and enantiomeric purity (100% OP by chiral HPLC) . As an isotopically labeled analog, it co-elutes with the unlabeled analyte while generating a distinct mass spectrometric signal (m/z 361.1 vs. 358.1), enabling precise compensation for matrix effects, extraction variability, and ionization efficiency fluctuations [1].

Procurement Implications: Why Generic (R)-Cinacalcet-D3 Hydrochloride Substitution Fails for Quantitative Bioanalysis


Substituting (R)-Cinacalcet-D3 Hydrochloride with unlabeled cinacalcet, racemic cinacalcet-D3, or structurally related internal standards introduces quantifiable analytical liabilities that compromise method validation and regulatory compliance. Unlabeled cinacalcet cannot function as an internal standard in MS-based methods because it is indistinguishable from the analyte in the mass spectrometer, rendering matrix effect compensation impossible [1]. Racemic cinacalcet-D3 (rac-Cinacalcet-D3), while isotopically labeled, contains both (R)- and (S)-enantiomers [2]; the (S)-enantiomer is an impurity in the drug product [3] and may exhibit differential chromatographic behavior or ionization efficiency under chiral or achiral conditions, introducing quantification bias in enantioselective assays [4]. Structurally unrelated analogs lack the near-identical physicochemical properties required for co-extraction and co-elution, the foundational principle of SIL-IS performance [1]. The procurement of (R)-Cinacalcet-D3 Hydrochloride with verifiable chiral and isotopic purity specifications is therefore a method-specific requirement rather than an interchangeable commodity purchase.

Quantitative Differentiation of (R)-Cinacalcet-D3 Hydrochloride: Evidence-Based Comparator Analysis for Procurement Decisions


Isotopic Mass Differentiation: m/z 361.1 vs. 358.1 Enables Reliable MS/MS Quantification

(R)-Cinacalcet-D3 Hydrochloride, containing three deuterium atoms, generates a precursor ion of m/z 361.1 in positive electrospray ionization mode, which is +3 Da higher than the unlabeled cinacalcet precursor ion of m/z 358.1 [1]. In multiple reaction monitoring (MRM) mode, the transition m/z 361.1 → 158.1 is used for the internal standard, while m/z 358.1 → 155.1 is used for the unlabeled cinacalcet analyte [1]. This 3 Da mass difference provides complete mass spectrometric separation between analyte and internal standard signals, eliminating cross-talk while maintaining near-identical chromatographic retention time and ionization behavior [2].

LC-MS/MS Therapeutic drug monitoring Pharmacokinetic studies

Chiral Purity Specification: 100% OP vs. Racemic Mixture Containing Up to 50% (S)-Impurity

(R)-Cinacalcet-D3 Hydrochloride is specified at 100% optical purity (OP) by chiral HPLC, with the (S)-enantiomer being undetectable in the product . In contrast, racemic cinacalcet-D3 (rac-Cinacalcet-D3) contains an equimolar mixture of (R)- and (S)-enantiomers [1]. The (S)-enantiomer is classified as a chiral impurity in the pharmaceutical product and must be controlled to ≤0.1% in the drug substance per ICH guidelines [2]. A validated capillary electrophoresis method has demonstrated the ability to detect (S)-cinacalcet at 0.1% levels in (R)-cinacalcet formulations [2]. HPLC methods using polysaccharide-based chiral stationary phases have achieved enantioseparation resolution >6 for cinacalcet enantiomers [3].

Chiral analysis Enantiomeric purity Pharmaceutical impurity control

Deuterium Incorporation: 99 Atom% D vs. Unlabeled Cinacalcet Baseline

(R)-Cinacalcet-D3 Hydrochloride is specified at 99 atom% D isotopic enrichment, meaning 99% of the three labeling positions are occupied by deuterium rather than protium . This high isotopic purity minimizes the presence of the M+0 (unlabeled) and M+1/M+2 isotopologue species that would otherwise contribute to the analyte signal channel, reducing quantification bias [1]. The unlabeled (R)-cinacalcet hydrochloride comparator contains natural isotopic abundance of deuterium (approximately 0.0156% per hydrogen position) and therefore cannot be used as an internal standard [1]. The deuterium labeling at the methyl position is chemically stable under typical bioanalytical sample preparation and LC-MS conditions [2].

Stable isotope labeling Deuterium incorporation Isotopic purity

Method Validation Performance: Precision (CV 2.8-9%) and Accuracy (99-103%) Achieved Using Cinacalcet-D3 as SIL-IS

In a validated LC-MS/MS micromethod using cinacalcet-D3 as the stable isotope-labeled internal standard, intra-assay imprecision ranged from 2.8% to 9%, and intra-assay inaccuracy ranged from 100% to 102% for quality control samples across the concentration range of 0.1-100 ng/mL [1]. Inter-assay imprecision ranged from 6.9% to 8.5%, and inter-assay inaccuracy ranged from 99% to 103% [1]. In a separate validated method using cinacalcet-D3, accuracies of the lower limit of quantification (LLOQ, 0.1 ng/mL) and QC samples were all within 85-115%, with inter- and intra-batch precision (CV%) all within 15% [2]. These validation metrics meet or exceed ICH M10 bioanalytical guideline requirements [3].

Method validation Bioanalytical method Precision and accuracy

Matrix Effect Compensation: Extraction Recovery 95.67-102.88% with No Matrix Interference

Using cinacalcet-D3 as the internal standard in an LC-MS/MS method with one-step protein precipitation, the average extraction recovery rates for cinacalcet ranged from 95.67% to 102.88% across the validated concentration range [1]. The method demonstrated that quantification was not interfered with by plasma matrix components [1]. In a separate micromethod using deuterated cinacalcet as internal standard, overall recovery ranged from 90% to 106%, with no ion suppression detected due to matrix effects under various preanalytical conditions including hemolysis, lipemia, and hyperuricemia [2]. The near-identical physicochemical properties of the deuterated internal standard to the analyte enable co-extraction and co-ionization, effectively normalizing for any matrix-induced signal alterations [3].

Matrix effects Extraction recovery Ion suppression

Procurement-Driven Application Scenarios for (R)-Cinacalcet-D3 Hydrochloride


Clinical Pharmacokinetic Studies Requiring Validated LC-MS/MS Quantification

For clinical pharmacokinetic studies of cinacalcet in patient populations, (R)-Cinacalcet-D3 Hydrochloride serves as the essential stable isotope-labeled internal standard enabling accurate quantification across the therapeutic concentration range (0.1-100 ng/mL) with validated precision (intra-assay CV 2.8-9%) and accuracy (99-103%) [1]. The validated LC-MS/MS micromethod using this compound has been successfully applied to pediatric PK studies in dialysis-dependent chronic kidney disease patients [1]. The compound's defined isotopic purity (99 atom% D) and complete mass spectrometric separation (m/z 361.1 vs. 358.1) ensure compliance with ICH M10 bioanalytical validation guidelines [2].

Therapeutic Drug Monitoring for Cinacalcet Dose Optimization

(R)-Cinacalcet-D3 Hydrochloride enables the implementation of routine therapeutic drug monitoring (TDM) protocols for cinacalcet in secondary hyperparathyroidism patients. The LC-MS/MS method using this internal standard has been validated for human plasma quantification with a lower limit of quantification of 0.1 ng/mL and demonstrated robustness across diverse preanalytical conditions (hemolysis, lipemia, hyperuricemia) without ion suppression due to matrix effects [1]. The method provides rapid turnaround (20-minute total assay time) suitable for clinical laboratory workflows, supporting the establishment of target therapeutic ranges and individualized dose adjustment [1].

Enantioselective Analytical Method Development and Validation

For laboratories developing chiral analytical methods for cinacalcet enantiomeric purity testing, (R)-Cinacalcet-D3 Hydrochloride provides a verified single-enantiomer reference standard with 100% optical purity by chiral HPLC [1]. This enables the development and validation of enantioselective HPLC or capillary electrophoresis methods where the presence of the (S)-enantiomer must be controlled to ≤0.1% [2]. Established chiral separation methods using polysaccharide-based CSPs achieve resolution >6 for cinacalcet enantiomers [3], and the deuterium labeling of (R)-Cinacalcet-D3 Hydrochloride provides additional analytical flexibility for MS-based detection in method development.

Bioequivalence and Bioavailability Studies for Generic Cinacalcet Formulations

(R)-Cinacalcet-D3 Hydrochloride is the specified internal standard for LC-MS/MS methods used in bioequivalence and bioavailability assessments of generic cinacalcet formulations [1]. The validated bioanalytical method using this compound demonstrates linearity across 0.300-150.00 ng/mL, with precision and accuracy meeting ICH M10 guidelines for bioanalytical method validation [1]. The use of a properly specified SIL-IS with documented isotopic and chiral purity is a regulatory expectation for ANDA submissions requiring pharmacokinetic data [2], making procurement of (R)-Cinacalcet-D3 Hydrochloride with certificate of analysis documentation a critical component of generic drug development programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-Cinacalcet-D3 Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.